4-((2-Methyl-furan-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester
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Overview
Description
4-((2-Methyl-furan-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a furan ring, a benzoic acid ester, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methyl-furan-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester typically involves the condensation of 2-methyl-furan-3-carboxylic acid hydrazide with methyl 4-formylbenzoate. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst or acidic conditions to proceed efficiently .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((2-Methyl-furan-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as nitric acid or hydrogen peroxide can be used under controlled conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid derivatives, while reduction of the hydrazone linkage may produce corresponding amines .
Scientific Research Applications
4-((2-Methyl-furan-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((2-Methyl-furan-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazone linkage and aromatic rings. These interactions may modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-furan-3-carboxylic acid hydrazide
- Methyl 4-formylbenzoate
- Furan-2,5-dicarboxylic acid derivatives
Uniqueness
4-((2-Methyl-furan-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced reactivity or selectivity in certain applications .
Properties
Molecular Formula |
C15H14N2O4 |
---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
methyl 4-[(E)-[(2-methylfuran-3-carbonyl)hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C15H14N2O4/c1-10-13(7-8-21-10)14(18)17-16-9-11-3-5-12(6-4-11)15(19)20-2/h3-9H,1-2H3,(H,17,18)/b16-9+ |
InChI Key |
CPOIQZUFFMRCRM-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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